2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro-
Overview
Description
2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- is a heterocyclic compound that features an imidazo-pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromine atom at the 4-position and the imidazo[4,5-c]pyridin-2-one framework contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various cellular targets, leading to a wide range of biological effects . For instance, some imidazopyridine fragments have shown broad-spectrum antibacterial and antifungal activity .
Biochemical Pathways
Imidazole derivatives are known to influence many cellular pathways necessary for the proper functioning of cells . For example, some imidazopyridine derivatives have been reported to inhibit bacterial AccC (biotin carboxylase), a key enzyme in fatty acid synthesis .
Pharmacokinetics
Imidazole compounds are generally known for their good permeability and moderate aqueous solubility , which can impact their bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
The compound 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol has been found to be a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair . This interaction with DNA-PK suggests that the compound may play a significant role in biochemical reactions related to DNA repair and cell survival .
Cellular Effects
In cellular contexts, 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol has been shown to selectively inhibit the growth of certain cancer cells when combined with radiation . This suggests that the compound may influence cell function by affecting cell signaling pathways related to cell growth and survival .
Molecular Mechanism
At the molecular level, 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol acts as an inhibitor of DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks . By inhibiting DNA-PK, the compound may disrupt the repair of DNA damage, thereby sensitizing cells to DNA-damaging treatments such as radiation .
Temporal Effects in Laboratory Settings
The effects of 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol in laboratory settings have been observed over time. The compound has been shown to provide significant additional tumor cell killing in combination with radiation treatment
Dosage Effects in Animal Models
In animal models, the effects of 4-bromo-3H-imidazo[4,5-c]pyridin-2-ol have been observed to vary with dosage . At non-toxic doses, the compound has been shown to provide significant additional tumor cell killing in combination with radiation treatment
Metabolic Pathways
Given its role as a DNA-PK inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazo-pyridine core can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the imidazo-pyridine core.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Scientific Research Applications
2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2H-Imidazo[4,5-b]pyridin-2-one: Similar core structure but different substitution pattern.
4-Chloro-2H-Imidazo[4,5-c]pyridin-2-one: Chlorine atom instead of bromine.
2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-: Lacks the bromine substitution.
Uniqueness
The presence of the bromine atom at the 4-position in 2H-Imidazo[4,5-c]pyridin-2-one, 4-bromo-1,3-dihydro- imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPMIJFVLAJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229356 | |
Record name | 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54221-74-8 | |
Record name | 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54221-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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